Superior In Vitro Potency Against Clostridium difficile Relative to Standard-of-Care Agents
Rifamycin SV exhibits exceptional in vitro activity against Clostridium difficile, including a hypervirulent NAP1 strain, with an MIC₅₀ of ≤0.03 μg/mL [1]. This potency is superior to that of vancomycin, metronidazole, and the structurally related gut-targeted analog rifaximin when tested against the same panel of 30 C. difficile isolates [1].
| Evidence Dimension | Minimum inhibitory concentration required to inhibit 50% of isolates (MIC₅₀) |
|---|---|
| Target Compound Data | ≤0.03 μg/mL (Rifamycin SV) |
| Comparator Or Baseline | Vancomycin, metronidazole, and rifaximin (quantitative values for comparators not reported in this study, but authors state Rifamycin SV activity was 'superior to the potency observed for' these agents) |
| Quantified Difference | Qualitatively superior; Rifamycin SV MIC₅₀ ≤0.03 μg/mL |
| Conditions | Agar dilution susceptibility testing against 30 C. difficile clinical isolates, including one NAP1 hypervirulent strain |
Why This Matters
This level of in vitro potency against a key anaerobic pathogen highlights Rifamycin SV's utility as a reference standard for C. difficile drug discovery and as a critical tool in microbiome research targeting this organism.
- [1] Deshpande, A., Levert, H., Blondeau, J. M., & Pasquale, T. R. (2011). In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile. Antimicrobial Agents and Chemotherapy, 55(3), 1342-1347. View Source
